

BLU-945: A Deep Dive into its Selectivity Profile for Mutant EGFR

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **BLU-945**, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). **BLU-945** is specifically designed to target resistance mutations that arise during cancer treatment, particularly in non-small cell lung cancer (NSCLC). This document collates preclinical data from various sources, presenting it in a structured format to facilitate understanding and further research.

Introduction

The landscape of EGFR-mutated NSCLC treatment has been revolutionized by TKIs. However, the emergence of resistance mutations, such as T790M and C797S, to first, second, and third-generation inhibitors like osimertinib, presents a significant clinical challenge.[1] **BLU-945** is a potent, reversible, and orally bioavailable inhibitor that has demonstrated significant activity against EGFR harboring activating mutations (L858R, exon 19 deletion) in combination with T790M and C797S resistance mutations, while notably sparing wild-type (WT) EGFR.[1][2] This high selectivity is crucial for minimizing off-target toxicities and enabling potential combination therapies.[1][3]

Core Mechanism and Selectivity

BLU-945 functions as an ATP-competitive inhibitor, binding to the kinase domain of EGFR. Its chemical structure is optimized to potently inhibit the double (e.g., L858R/T790M) and triple



mutant (e.g., L858R/T790M/C797S) forms of EGFR.[2][4] Preclinical data has consistently shown a high degree of selectivity for these mutant forms over WT EGFR, with reported selectivity of over 450-fold and in some instances, greater than 900-fold.[3][5] This selectivity profile suggests a lower likelihood of dose-limiting toxicities commonly associated with WT EGFR inhibition, such as skin rash and diarrhea.[1]

Quantitative Selectivity Profile

The following tables summarize the in vitro biochemical and cellular activity of **BLU-945** against various EGFR mutations and WT EGFR. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition), has been compiled from multiple preclinical studies.

Table 1: Biochemical Inhibitory Activity of BLU-945

Against Mutant and Wild-Type EGFR

EGFR Variant	BLU-945 IC50 (nM)	Reference
L858R/T790M	0.4	[4]
L858R/T790M/C797S	0.5	[4]
Wild-Type	683	[4]

Data from enzymatic assays.

Table 2: Cellular Inhibitory Activity of BLU-945 in Engineered and Patient-Derived Cell Lines



Cell Line/EGFR Mutation	Assay Type	BLU-945 IC50 (nM)	Osimertinib IC50 (nM)	Gefitinib IC50 (nM)	Reference
Engineered Ba/F3 Cells					
ex19del/T790 M/C797S	pEGFR Inhibition	4.0	>1000	-	[2]
L858R/T790 M/C797S	pEGFR Inhibition	3.2	>1000	-	[2]
ex19del/C797 S	pEGFR Inhibition	108.8	8294.4	6.7	[5]
L858R/C797 S	pEGFR Inhibition	28.9	7012.0	4.4	[5]
ex19del/T790 M/C797S	Cell Viability	15	>1000	-	[5]
L858R/T790 M/C797S	Cell Viability	6	>1000	-	[5]
Human Cancer Cell Lines					
NCI-H1975 (L858R/T790 M)	pEGFR Inhibition	1.1	-	-	[2]
A431 (Wild- Type)	pEGFR Inhibition	~500-fold less potent than in H1975	-	-	[2]
Patient- Derived Cells					
YU-1097 (ex19del/T79	Cell Viability	108	>1000	-	[6]



0M/C797S)

pEGFR refers to phosphorylated EGFR.

Experimental Protocols

Detailed experimental protocols are often proprietary or found within the extensive supplementary materials of publications. The following sections outline the general methodologies used in the preclinical assessment of **BLU-945**.

Biochemical Assays for Kinase Inhibition

To determine the direct inhibitory effect of **BLU-945** on EGFR kinase activity, enzymatic assays are performed.

- Principle: Recombinant EGFR protein (both wild-type and various mutant forms) is incubated
 with a substrate peptide and ATP. The ability of the enzyme to phosphorylate the substrate is
 measured in the presence of varying concentrations of BLU-945.
- General Protocol:
 - Recombinant human EGFR enzymes (e.g., L858R/T790M, L858R/T790M/C797S, WT) are used.
 - BLU-945 is serially diluted and incubated with the EGFR enzyme for a short period (e.g.,
 10 minutes) in the presence of 1 mM ATP.[7]
 - A fluorescently labeled peptide substrate is added to initiate the kinase reaction.
 - The extent of substrate phosphorylation is quantified, often using fluorescence-based detection methods.
 - IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assays for EGFR Phosphorylation and Cell Viability

Foundational & Exploratory





Cellular assays are crucial for understanding the effect of an inhibitor in a more biologically relevant context.

- Principle: Engineered cell lines (e.g., Ba/F3) or human cancer cell lines expressing specific EGFR mutations are treated with BLU-945. The inhibition of EGFR autophosphorylation (a key step in its activation) and the subsequent effect on cell survival are measured.
- pEGFR Inhibition Assay (AlphaLISA):
 - Engineered Ba/F3 cells expressing EGFR mutants (e.g., ex19del/T790M/C797S, L858R/T790M/C797S) are seeded in multi-well plates.[5]
 - Cells are treated with a range of BLU-945 concentrations.
 - Following treatment, the cells are lysed, and the level of phosphorylated EGFR (pEGFR) is quantified using a sensitive immunoassay such as the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) SureFire Ultra Detection Kit.[2]
 - IC50 values are determined from dose-response curves.
- Cell Viability Assay:
 - Cells are seeded and treated with BLU-945 as described above.
 - After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
 [5]
 - IC50 values are calculated based on the reduction in cell viability.
- Western Blotting:
 - To visualize the effect of **BLU-945** on the EGFR signaling pathway, treated cells are lysed, and proteins are separated by gel electrophoresis.
 - Antibodies specific for pEGFR and downstream signaling proteins like pAKT, pERK, and pS6K are used to probe the blot.[5] This provides qualitative confirmation of pathway inhibition.



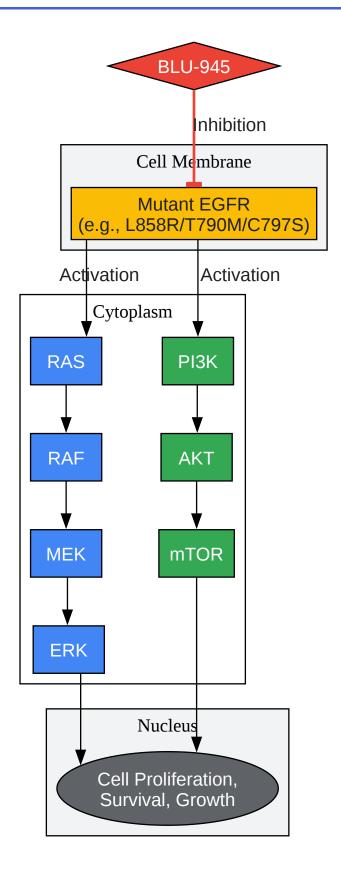
In Vivo Xenograft Models

To evaluate the anti-tumor efficacy of **BLU-945** in a living organism, xenograft models are utilized.

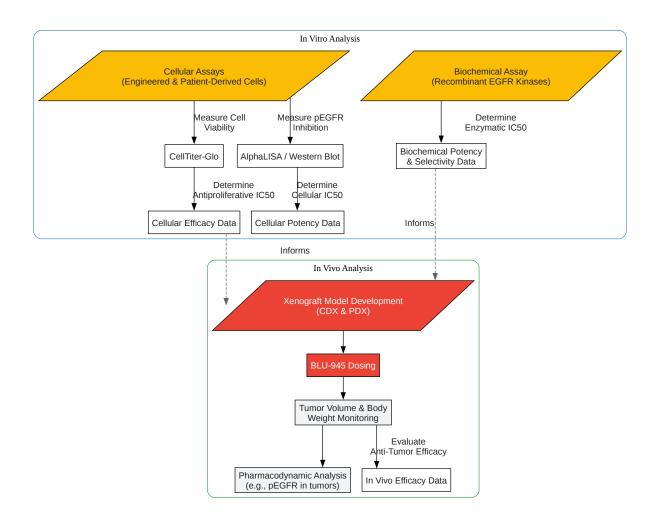
- Principle: Human cancer cells or patient-derived tumor fragments are implanted into immunodeficient mice. Once tumors are established, the mice are treated with BLU-945, and tumor growth is monitored.
- General Protocol:
 - Cell Line-Derived Xenografts (CDX): NCI-H1975 or engineered Ba/F3 cells are injected subcutaneously into mice.[4]
 - Patient-Derived Xenografts (PDX): Tumor fragments from NSCLC patients with specific
 EGFR mutations are implanted into mice.[5]
 - Once tumors reach a certain volume, mice are randomized into vehicle control and treatment groups.
 - BLU-945 is administered orally at various doses (e.g., 30, 75, 100 mg/kg) and schedules
 (e.g., twice daily, BID).[4]
 - Tumor volume and body weight are measured regularly.
 - At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measuring pEGFR levels).

Visualizing Pathways and Workflows EGFR Signaling Pathway and BLU-945 Inhibition









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